1,3-dimethyl-8-[(2E)-2-[(4-nitrophenyl)methylidene]hydrazin-1-yl]-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Description
The compound 1,3-dimethyl-8-[(2E)-2-[(4-nitrophenyl)methylidene]hydrazin-1-yl]-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione (hereafter referred to as the target compound) is a purine-2,6-dione derivative with distinct structural features. Its core structure includes:
- 1,3-dimethyl groups at the purine nitrogen atoms (N1 and N3).
- A prop-2-en-1-yl (allyl) substituent at the N7 position, which may enhance lipophilicity and influence pharmacokinetic properties.
- An (E)-configured hydrazone group at C8, formed by condensation with 4-nitrobenzaldehyde.
Purine-2,6-dione derivatives are well-documented in medicinal chemistry for their roles as phosphodiesterase inhibitors, kinase modulators, and vasodilators . The allyl and nitro groups in the target compound suggest unique physicochemical and binding properties compared to analogs with bulkier or electron-donating substituents.
Properties
IUPAC Name |
1,3-dimethyl-8-[(2E)-2-[(4-nitrophenyl)methylidene]hydrazinyl]-7-prop-2-enyl-5H-purin-7-ium-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O4/c1-4-9-23-13-14(21(2)17(26)22(3)15(13)25)19-16(23)20-18-10-11-5-7-12(8-6-11)24(27)28/h4-8,10,13H,1,9H2,2-3H3/p+1/b18-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPGIDRDJUKJAE-VCHYOVAHSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=[N+](C2C(=O)N(C1=O)C)CC=C)NN=CC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=NC(=[N+](C2C(=O)N(C1=O)C)CC=C)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N7O4+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3-Dimethyl-8-[(2E)-2-[(4-nitrophenyl)methylidene]hydrazin-1-yl]-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound belonging to the class of purine derivatives. Its unique structure suggests potential biological activities that warrant detailed investigation.
Chemical Structure and Properties
The compound features a purine backbone with various substituents that may influence its biological activity. The presence of the nitrophenyl group and hydrazine moiety is particularly noteworthy as these functional groups are often associated with diverse biological properties.
Biological Activities
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of hydrazone derivatives similar to the compound . For instance, compounds bearing hydrazone linkages have shown significant activity against various pathogens, including Mycobacterium tuberculosis and Staphylococcus aureus. In a study examining related hydrazones, several compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 0.6 to 7.4 µM against M. tuberculosis .
Antileishmanial Activity
The compound's structural analogs have exhibited promising antileishmanial activity. One derivative was reported to have an IC50 value of 0.3 µM against Leishmania donovani, indicating potent efficacy compared to standard treatments like miltefosine . This suggests that the target compound may also possess similar antileishmanial properties.
Mechanism of Action
The mechanism of action for purine derivatives typically involves interaction with nucleic acids or proteins, influencing cellular processes such as replication and metabolism. The specific interactions of this compound with biological targets remain to be elucidated but could involve inhibition of key enzymes or disruption of cellular signaling pathways.
Study 1: Synthesis and Antimicrobial Testing
In a recent publication, researchers synthesized a series of hydrazone derivatives and tested their antimicrobial properties. Among these, compounds with structural similarities to the target compound displayed significant activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the hydrazone structure could enhance antibacterial efficacy .
Study 2: Antileishmanial Efficacy
Another study focused on evaluating the antileishmanial activity of various hydrazone derivatives. The findings revealed that certain compounds not only inhibited the growth of Leishmania but also exhibited selectivity towards infected cells over healthy cells, suggesting a favorable therapeutic index for further development .
Data Tables
Scientific Research Applications
Biological Activities
The compound has shown promise in several biological activities:
Anticancer Activity
Research indicates that derivatives of purines, including this compound, can inhibit cancer cell proliferation. Studies have demonstrated its effectiveness against various cancer cell lines, including ovarian and prostate cancer cells. For instance, compounds structurally similar to this one have been tested for their cytotoxic effects against human ovarian carcinoma cells (SKOV-3) and have shown significant activity .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Nitrogen-containing heterocycles are well-known for their ability to combat bacterial and fungal infections. Investigations into related compounds have revealed their effectiveness against a range of pathogens .
Anticonvulsant Activity
Some studies have explored the anticonvulsant properties of purine derivatives. The mechanism may involve modulation of neurotransmitter systems or ion channels that are critical in seizure activity .
Research Case Studies
Several studies have focused on the synthesis and evaluation of similar compounds:
- Synthesis and Cytotoxicity :
- Antimicrobial Evaluation :
- Anticonvulsant Screening :
Chemical Reactions Analysis
Reactivity of the Hydrazone Moiety
The hydrazine-linked 4-nitrophenyl group at position 8 is a key reactive site. Hydrazones are known for tautomerism and condensation reactions.
-
Tautomerism : The group can undergo keto-enol tautomerism, stabilizing through resonance with the electron-withdrawing nitro group .
-
Condensation Reactions : Under acidic or basic conditions, the hydrazone may react with carbonyl compounds (e.g., aldehydes/ketones) to form azines or triazoles .
-
Coordination Chemistry : The lone pair on the hydrazine nitrogen can act as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes .
Allyl Group (Prop-2-en-1-yl) Reactivity
The allyl substituent at position 7 is susceptible to electrophilic and oxidative transformations:
-
Electrophilic Addition : Halogens (e.g., Br₂) may add across the double bond, forming dihalogenated derivatives.
-
Oxidation : Ozonolysis could cleave the allyl group to generate carbonyl compounds, while epoxidation (e.g., with mCPBA) would yield an epoxide .
-
Radical Reactions : Under UV light, allyl groups may participate in radical polymerizations or cycloadditions.
Purine-Dione Core Reactivity
The 1,3-dimethylpurine-2,6-dione scaffold offers two ketone groups and a heterocyclic ring for functionalization:
Steric hindrance from the 1,3-dimethyl groups may limit accessibility to the carbonyl carbons.
Nitro Group Transformations
The 4-nitrophenyl substituent can undergo reduction or substitution:
-
Reduction to Amine : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, altering electronic properties and enabling diazotization .
-
Nucleophilic Aromatic Substitution : Limited due to the deactivating nitro group, but possible under harsh conditions (e.g., NaOH/300°C) with strong nucleophiles (e.g., HS⁻) .
Photochemical and Thermal Stability
Comparison with Similar Compounds
Key Observations:
C8 Hydrazone Modifications: The 4-nitrophenyl group in the target compound confers stronger electron-withdrawing effects than bromo () or ethoxy () substituents. This may enhance interactions with electron-rich regions of target proteins (e.g., kinases or phosphodiesterases) .
C7 Substituent Diversity :
- The allyl group in the target compound offers moderate lipophilicity, balancing bioavailability and metabolic stability. Bulkier groups (e.g., 3-methylbutyl in ) may hinder target binding due to steric effects .
- Ethyl and methoxyethyl groups () enhance flexibility but lack the conjugated π-system of allyl, which could influence π-π stacking interactions .
Computational Comparisons
- Similarity Indexing : Using Tanimoto coefficients (), the target compound’s similarity to SAHA (a histone deacetylase inhibitor) is likely lower than Aglaithioduline (~70% similarity to SAHA) due to its purine core . However, its similarity to other purine analogs (e.g., ) would exceed 80% based on shared scaffolds .
- Molecular Docking : Substituents like nitro and allyl may improve docking scores in kinase targets by optimizing hydrophobic and electronic interactions .
Research Findings and Data
Structure-Activity Relationship (SAR) Insights
- Position 8 : Nitro > Bromo > Ethoxy in enhancing inhibitory activity ().
- Position 7 : Allyl and small alkyl groups (ethyl) favor target engagement over bulky chains (e.g., 3-methylbutyl) .
Pharmacokinetic Predictions
Q & A
What are the optimal synthetic routes and reaction conditions for preparing this purine-based hydrazone derivative?
Level : Basic
Methodological Answer :
The synthesis involves multi-step organic reactions, typically starting with the formation of the hydrazone linkage. Key steps include:
- Hydrazone formation : Reacting 1,3-dimethylpurine-2,6-dione derivatives with 4-nitrobenzaldehyde derivatives under acidic conditions (e.g., ethanol or methanol, pH 4–6, 60–80°C) to ensure stereoselective E-configuration of the hydrazone bond .
- Allylation : Introducing the prop-2-en-1-yl group via nucleophilic substitution or palladium-catalyzed coupling, requiring inert atmospheres (e.g., N₂) and catalysts like Pd(PPh₃)₄ .
- Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane gradients) to isolate the product. Yield optimization relies on stoichiometric control and temperature monitoring .
How can computational methods enhance reaction design and optimization for this compound?
Level : Advanced
Methodological Answer :
Computational tools like quantum mechanical calculations (DFT) and reaction path simulations predict intermediates and transition states, reducing trial-and-error experimentation:
- Reaction Mechanism Mapping : Use software (e.g., Gaussian, COMSOL) to model hydrazone formation and allylation steps, identifying energy barriers and solvent effects .
- Machine Learning (ML) : Train ML models on existing reaction datasets to predict optimal catalysts, solvents, and temperatures. For example, Bayesian optimization narrows experimental conditions for higher yields .
- Feedback Loops : Integrate experimental data (e.g., NMR, HPLC) with computational models to refine predictions iteratively .
What experimental strategies are recommended for initial biological activity screening?
Level : Basic
Methodological Answer :
- In vitro Assays :
- Controls : Include positive controls (e.g., doxorubicin for anticancer assays) and vehicle-only treatments. Use triplicate samples and statistical validation (p < 0.05) .
How can researchers investigate the mechanistic interactions of this compound with biological targets?
Level : Advanced
Methodological Answer :
- Target Identification :
- Pull-Down Assays : Use biotinylated analogs to isolate protein targets from cell lysates, followed by LC-MS/MS identification .
- Molecular Docking : Simulate binding to purine receptors (e.g., adenosine A₂A) using AutoDock or Schrödinger .
- Pathway Analysis : RNA-seq or phosphoproteomics to map downstream signaling effects (e.g., apoptosis or kinase inhibition) .
Which analytical techniques are essential for characterizing this compound’s purity and structure?
Level : Basic
Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to confirm hydrazone geometry and allyl group positioning .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation.
- X-ray Crystallography : Single-crystal diffraction to resolve stereochemical ambiguities (e.g., E/Z configuration) .
How can structural ambiguities in the hydrazone moiety be resolved experimentally?
Level : Advanced
Methodological Answer :
- NOESY NMR : Detect spatial proximity between the 4-nitrophenyl and purine protons to confirm E-configuration .
- Synchrotron XRD : High-flux X-rays to resolve electron density maps for tautomeric forms or crystal packing effects .
- Dynamic NMR : Variable-temperature studies to assess rotational barriers around the hydrazone bond .
How should contradictory bioactivity data across studies be addressed?
Level : Advanced
Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell line variability, serum concentrations) to identify confounding factors .
- Dose-Response Curves : Re-evaluate activity across a broader concentration range (e.g., 1 nM–100 µM).
- Orthogonal Assays : Validate results using alternative methods (e.g., flow cytometry for apoptosis vs. Western blot for caspase activation) .
What statistical approaches improve experimental design for structure-activity relationship (SAR) studies?
Level : Basic
Methodological Answer :
- Factorial Design : Use Taguchi or Box-Behnken methods to vary substituents (e.g., nitro group position, allyl chain length) and assess bioactivity .
- Response Surface Methodology (RSM) : Optimize reaction yields by modeling factors like temperature, solvent polarity, and catalyst loading .
How can predictive QSAR models guide the development of analogs with enhanced bioactivity?
Level : Advanced
Methodological Answer :
- Descriptor Selection : Calculate electronic (e.g., HOMO/LUMO), steric (e.g., molar refractivity), and topological (e.g., Kier-Hall indices) parameters .
- Model Validation : Use leave-one-out cross-validation and external test sets to ensure robustness.
- Synthetic Prioritization : Rank analogs by predicted IC₅₀ and synthetic feasibility (e.g., fewer steps, lower cost) .
What methodologies are recommended for ADME/Tox profiling of this compound?
Level : Advanced
Methodological Answer :
- In vitro ADME :
- Permeability : Caco-2 monolayer assay.
- Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS quantification .
- Toxicity :
- hERG Assay : Patch-clamp to assess cardiac liability.
- Genotoxicity : Ames test and comet assay .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
